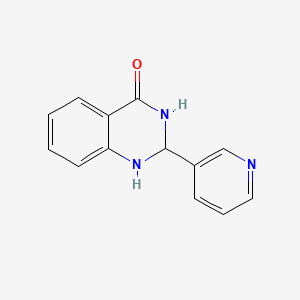

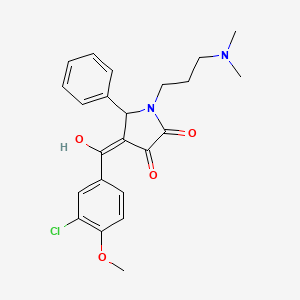

![molecular formula C36H34N4O8S B3018039 N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide CAS No. 689757-96-8](/img/structure/B3018039.png)

N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple functional groups, including an amide, ether, thioether, and a quinazoline moiety, which is a bicyclic compound containing two nitrogen atoms at non-adjacent positions. The presence of methoxy groups suggests increased solubility in organic solvents and possibly affects the molecule's interaction with biological targets.

Synthesis Analysis

The synthesis of related quinazoline derivatives has been reported in the literature. For instance, quinazolin-4(3H)-ones have been prepared from 2-aminobenzamides and orthoesters in the presence of acetic acid, with the reaction conditions varying depending on the substituents on the benzamide . Additionally, the synthesis of quinazoline derivatives with specific substitutions has been shown to influence the biological activity of these compounds, as seen in the structure-activity relationship studies of N-methyl-4-(4-methoxyanilino)quinazolines . The synthesis of complex quinazoline derivatives, such as N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate, has also been achieved through cyclization reactions starting from thioacylhydrazones .

Molecular Structure Analysis

The molecular structure of the compound is likely to be characterized by the presence of a quinazoline core, which is a common feature in compounds with potential anticancer properties . The methoxy groups attached to the phenyl rings may influence the electronic distribution across the molecule, potentially affecting its binding affinity to biological targets. The presence of a thioether linkage suggests a possible role in redox reactions or as a site for further chemical modifications.

Chemical Reactions Analysis

Quinazoline derivatives are known to undergo various chemical reactions, including cycloaddition, which can lead to the formation of new ring systems such as naphtho[2,3-b]thiophenequinones . The reactivity of the quinazoline ring can be influenced by the nature and position of substituents, as demonstrated by the synthesis of various substituted quinazolines with different biological activities . The amide linkage in the compound may also participate in hydrolysis reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are likely to be influenced by its molecular structure. The presence of multiple methoxy groups suggests increased lipophilicity, which could affect the compound's solubility and permeability across biological membranes. The quinazoline ring system is known to confer rigidity to the molecular structure, which can influence the binding to biological targets. The compound's melting point, IR, NMR, and mass spectrometry data would provide further insights into its physical and chemical properties .

科学的研究の応用

Organic Synthesis and Heterocyclic Chemistry

- The study of reactions of anthranilamide with isocyanates has led to a new facile synthesis of heterocyclic compounds such as 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one. These reactions expand the methodologies available for constructing complex heterocyclic frameworks, which are prevalent in many biologically active compounds (Chern et al., 1988).

- Another study focused on the synthesis of quinones, including o-aminoester functionalized benzo- and naphtho[2,3-b]thiophenequinones, demonstrating the versatility of these compounds in organic synthesis and their potential biological activity (Valderrama et al., 2002).

Medicinal Chemistry and Biological Activity

- Novel compounds derived from visnaginone and khellinone were synthesized, including benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines. These compounds were evaluated for their anti-inflammatory and analgesic properties, showing significant COX-2 inhibitory activity, which is crucial for developing new therapeutic agents (Abu‐Hashem et al., 2020).

- Quinazolinone derivatives were designed and synthesized based on essential structural features for anticonvulsant activity. This study highlights the importance of quinazolinone frameworks in developing new anticonvulsant drugs, with several compounds exhibiting good activity in comparison to reference drugs (Noureldin et al., 2017).

特性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H34N4O8S/c1-44-26-11-9-25(10-12-26)38-33(41)20-49-36-39-28-18-32-31(47-21-48-32)17-27(28)35(43)40(36)19-23-4-7-24(8-5-23)34(42)37-15-14-22-6-13-29(45-2)30(16-22)46-3/h4-13,16-18H,14-15,19-21H2,1-3H3,(H,37,42)(H,38,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHPLNNJGUARBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCCC6=CC(=C(C=C6)OC)OC)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H34N4O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

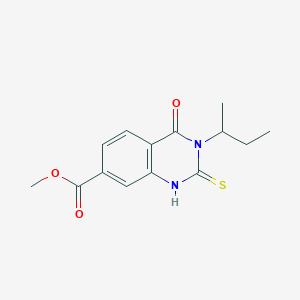

![4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3017963.png)

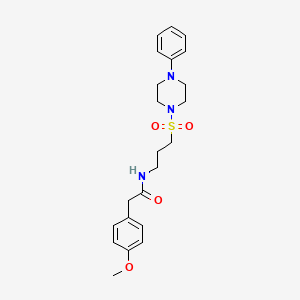

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B3017964.png)

![{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/no-structure.png)

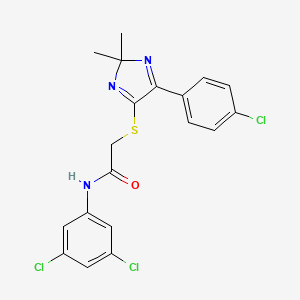

![3,4-dichloro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide](/img/structure/B3017966.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B3017968.png)

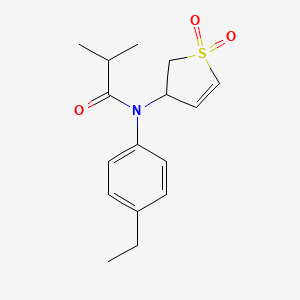

![(E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3017977.png)

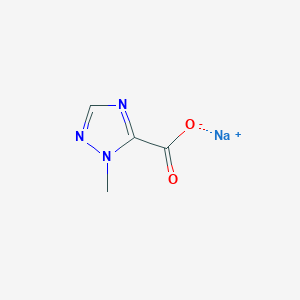

![2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanamine](/img/structure/B3017978.png)